molecular formula C9H7F4NO2 B2963130 N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide CAS No. 1022387-36-5

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide

Cat. No.: B2963130
CAS No.: 1022387-36-5
M. Wt: 237.154
InChI Key: VNAACZFHBIRGFE-UHFFFAOYSA-N
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Description

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a tetrafluoroethoxy group and a formamide moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the formamide group.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial preparation of 3-(1,1,2,2-tetrafluoroethoxy)aniline, followed by its reaction with formic acid. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of different substituted phenyl compounds.

Scientific Research Applications

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 3-(1,1,2,2-tetrafluoroethoxy)aniline

  • N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

  • 3-(1,1,2,2-tetrafluoroethoxy)benzamide

These compounds share structural similarities but differ in their functional groups and properties, making this compound unique in its applications and effects.

Properties

IUPAC Name

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-8(11)9(12,13)16-7-3-1-2-6(4-7)14-5-15/h1-5,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAACZFHBIRGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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